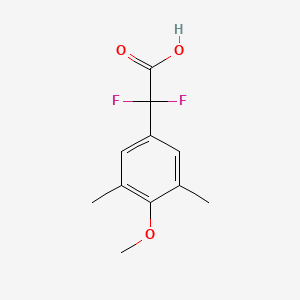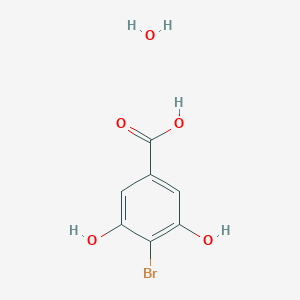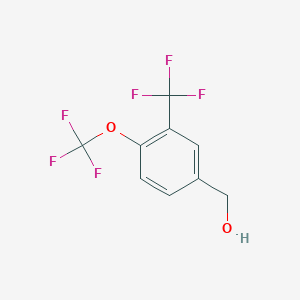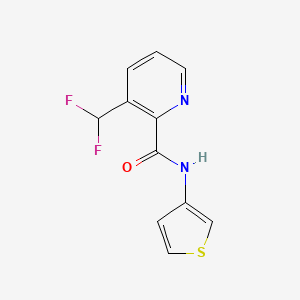
Difluoro-(4-methoxy-3,5-dimethylphenyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Difluoro-(4-methoxy-3,5-dimethylphenyl)acetic acid is an organic compound characterized by the presence of two fluorine atoms, a methoxy group, and two methyl groups attached to a phenyl ring, with an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Difluoro-(4-methoxy-3,5-dimethylphenyl)acetic acid typically involves multiple steps, starting from commercially available precursors. One common route includes:
Halogenation: Introduction of fluorine atoms to the aromatic ring using reagents like N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Methoxylation: Introduction of the methoxy group via nucleophilic substitution using methanol and a suitable base.
Methylation: Introduction of methyl groups using methyl iodide and a strong base like sodium hydride.
Acetic Acid Introduction: Formation of the acetic acid moiety through a Friedel-Crafts acylation reaction using acetyl chloride and aluminum chloride as a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction of the acetic acid moiety can yield alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, due to the activating effects of the methoxy and methyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation.
Major Products
Oxidation: Formation of difluoro-(4-methoxy-3,5-dimethylphenyl)carboxylic acid.
Reduction: Formation of difluoro-(4-methoxy-3,5-dimethylphenyl)ethanol.
Substitution: Formation of nitro or sulfonic acid derivatives of the original compound.
科学的研究の応用
Chemistry
In chemistry, Difluoro-(4-methoxy-3,5-dimethylphenyl)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in the development of fluorinated organic compounds.
Biology
In biological research, this compound can be used to study the effects of fluorine substitution on the biological activity of aromatic compounds. It serves as a model compound for investigating enzyme interactions and metabolic pathways involving fluorinated substrates.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. Its structural features may contribute to enhanced binding affinity and selectivity for specific biological targets.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as fluorinated polymers and coatings, which benefit from the unique properties imparted by the fluorine atoms.
作用機序
The mechanism by which Difluoro-(4-methoxy-3,5-dimethylphenyl)acetic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of fluorine atoms can enhance the compound’s metabolic stability and bioavailability by influencing its electronic properties and molecular conformation.
類似化合物との比較
Similar Compounds
Difluoro-(4-methoxyphenyl)acetic acid: Lacks the additional methyl groups, which may affect its reactivity and biological activity.
Difluoro-(3,5-dimethylphenyl)acetic acid: Lacks the methoxy group, potentially altering its solubility and interaction with biological targets.
Methoxy-(3,5-dimethylphenyl)acetic acid: Lacks the fluorine atoms, which can significantly impact its chemical stability and reactivity.
Uniqueness
Difluoro-(4-methoxy-3,5-dimethylphenyl)acetic acid is unique due to the combination of fluorine, methoxy, and methyl substituents on the aromatic ring. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications in research and industry.
特性
分子式 |
C11H12F2O3 |
|---|---|
分子量 |
230.21 g/mol |
IUPAC名 |
2,2-difluoro-2-(4-methoxy-3,5-dimethylphenyl)acetic acid |
InChI |
InChI=1S/C11H12F2O3/c1-6-4-8(11(12,13)10(14)15)5-7(2)9(6)16-3/h4-5H,1-3H3,(H,14,15) |
InChIキー |
PAMQQMYYJSIYRE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1OC)C)C(C(=O)O)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![Benzyl (3-(((4aR,6R,7R,8R,8aR)-7,8-dihydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-6-yl)oxy)propyl)carbamate](/img/structure/B12837707.png)


![Propanedioic acid, (3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)-, bis[4-(ethenyloxy)butyl] ester](/img/structure/B12837714.png)

![1-(2-Methylimidazo[1,2-a]pyrazin-3-yl)ethan-1-one](/img/structure/B12837734.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-(1-methylethenyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12837742.png)
